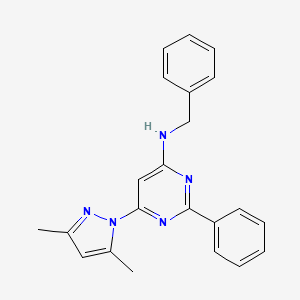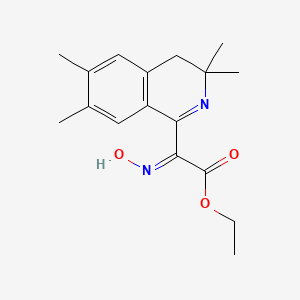
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide, also known as NBD-Cl, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is classified as a sulfonamide and is widely used in biochemical and physiological studies.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide and the amino acid residues of the target biomolecule. This covalent bond results in a change in the fluorescence properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide, which can be used to monitor the binding of the biomolecule.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in cell culture studies without any significant cytotoxicity. However, it is important to note that the concentration of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide used in experiments should be carefully monitored to avoid any potential toxicity.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide is its high sensitivity and selectivity for biomolecules. It can be used to detect and quantify biomolecules in complex mixtures. It is also easy to use and can be incorporated into a variety of experimental setups.
However, there are also some limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide. Its fluorescent properties can be affected by changes in pH, temperature, and solvent polarity. It is also important to note that the covalent binding of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide to biomolecules can result in changes in the structure and function of the biomolecule, which may affect experimental results.
将来の方向性
There are many potential future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide in scientific research. One area of interest is the development of new biosensors for the detection of biomolecules. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide can be used in combination with other fluorescent probes to increase sensitivity and selectivity.
Another potential application of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide is in the study of protein-protein interactions. It can be used to monitor the binding of proteins to each other, which is important for understanding cellular signaling and regulation.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide is a valuable tool for scientific research due to its unique properties as a fluorescent probe. Its use in biochemical and physiological studies has provided insight into the structure, function, and interactions of biomolecules. With further research, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide has the potential to be used in a variety of applications in the fields of biochemistry and biophysics.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide has been extensively used in scientific research as a fluorescent probe. It has been used to study the binding of proteins, nucleic acids, and other biomolecules. Its unique properties make it an ideal tool for studying the structure, function, and interactions of biomolecules. It has also been used in the development of biosensors for the detection of biomolecules.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S/c1-22-12-8-10(13(23-2)7-9(12)15)16-24(20,21)14-6-4-3-5-11(14)17(18)19/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMIVPNFXZVBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)
![ethyl 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6037741.png)
![1-cyclopropyl-N-[2-(2-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037749.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037757.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![N-(3-methoxybenzyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6037774.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)
![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6037828.png)